molecular formula C9H9NO2S B2692793 1H-Indole, 4-(methylsulfonyl)- CAS No. 1268816-27-8

1H-Indole, 4-(methylsulfonyl)-

Cat. No.: B2692793
CAS No.: 1268816-27-8
M. Wt: 195.24
InChI Key: RUTDTHKQVJRDQO-UHFFFAOYSA-N
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Description

1H-Indole, 4-(methylsulfonyl)- is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals due to their aromatic nature and ability to participate in diverse chemical reactions .

Scientific Research Applications

Future Directions

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Biochemical Analysis

Biochemical Properties

1H-Indole, 4-(methylsulfonyl)- is part of the indole family, which is known to interact with a variety of enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the indole derivative. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .

Cellular Effects

The effects of 1H-Indole, 4-(methylsulfonyl)- on cells are likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1H-Indole, 4-(methylsulfonyl)- in laboratory settings would depend on factors such as the stability of the compound and its degradation over time. Long-term effects on cellular function could be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1H-Indole, 4-(methylsulfonyl)- in animal models would likely vary with dosage. High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

1H-Indole, 4-(methylsulfonyl)- could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1H-Indole, 4-(methylsulfonyl)- within cells and tissues would depend on factors such as the presence of transporters or binding proteins, as well as the compound’s chemical properties .

Subcellular Localization

The subcellular localization of 1H-Indole, 4-(methylsulfonyl)- would depend on factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Chemical Reactions Analysis

1H-Indole, 4-(methylsulfonyl)- undergoes various chemical reactions, including:

Comparison with Similar Compounds

1H-Indole, 4-(methylsulfonyl)- can be compared with other indole derivatives, such as:

  • 1H-Indole, 3-(methylsulfonyl)-
  • 1H-Indole, 5-(methylsulfonyl)-
  • 1H-Indole, 6-(methylsulfonyl)-

These compounds share similar structural features but differ in the position of the sulfonyl group, which can influence their reactivity and biological activity. The unique position of the sulfonyl group in 1H-Indole, 4-(methylsulfonyl)- makes it particularly effective in certain chemical reactions and biological interactions .

Properties

IUPAC Name

4-methylsulfonyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTDTHKQVJRDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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